2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
Description
This compound belongs to the β-keto-sulfone family, a class of intermediates critical in organic synthesis. Its structure comprises a benzo[d]thiazole moiety linked via a thioether group to a 1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl ketone. The sulfone group (1,1-dioxido) and the thiazepane ring confer unique electronic and steric properties, enhancing its utility as a precursor in Michael additions, Knoevenagel condensations, and the synthesis of polyfunctionalized ketones and chalcones .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c23-19(14-26-20-21-16-8-4-5-9-17(16)27-20)22-11-10-18(28(24,25)13-12-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVHTHPXWSRUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (CAS Number: 2034514-88-8) is a novel thiazepane derivative with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial and anti-tubercular properties.
The molecular formula of the compound is , with a molecular weight of 432.6 g/mol. The compound contains a benzo[d]thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 432.6 g/mol |
| CAS Number | 2034514-88-8 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiazepane ring and the introduction of the benzo[d]thiazole group. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds in the benzothiazole series have been synthesized using various methods including cyclization reactions and functional group transformations .
Antibacterial Activity
Research indicates that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated strong inhibition against Staphylococcus aureus and Bacillus subtilis, with IC50 values as low as 0.5 µg/mL for DNA gyrase inhibition .
The specific activity of This compound against various bacterial strains remains to be fully characterized; however, it is hypothesized that its structural features may confer similar antibacterial efficacy.
Anti-Tubercular Activity
Compounds within the benzothiazole class have been shown to be effective against Mycobacterium tuberculosis. Studies suggest that substituents at the C-3 position of benzothiazole derivatives can significantly influence their anti-tubercular activity . The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.08 µM to 9.2 µM depending on the specific structure and substituents .
Case Studies
- Benzothiazole Derivatives : A study demonstrated that certain benzothiazole derivatives exhibited potent anti-tubercular activity with MIC values as low as 0.08 µM against virulent strains of M. tuberculosis .
- Structure–Activity Relationship (SAR) : The SAR analysis of benzothiazole derivatives indicated that modifications at specific positions could enhance biological activity while reducing cytotoxicity towards eukaryotic cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, as effective antimicrobial agents. Research indicates that compounds bearing a benzothiazole moiety exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, the structure–activity relationship studies suggest that modifications to the thioether linkage can enhance anti-tubercular potency .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have demonstrated that related compounds can effectively target cancer cells while exhibiting minimal cytotoxicity towards normal cells .
Synthesis and Structure–Activity Relationship
The synthesis of this compound involves several steps that include the formation of the benzothiazole ring and subsequent functionalization to introduce the thioether and dioxido groups. Structure–activity relationship (SAR) studies indicate that variations in substituents on the benzothiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances activity against specific microbial strains .
Case Study 1: Antitubercular Activity
A systematic evaluation of benzothiazole derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis. The findings suggest that such compounds could serve as leads for developing new antitubercular agents .
Case Study 2: Anticancer Efficacy
In vitro studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines. For example, a derivative with a similar structure demonstrated an IC50 value indicating significant cytotoxicity against breast cancer cells while maintaining a favorable safety profile in normal human cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Differences
The compound’s closest analogs involve substitutions at the β-keto-sulfone moiety or the benzo[d]thiazole-thioether group. A notable comparison is with 2-(benzo[d]thiazol-2-ylthio)-1-((1s,3s)-3-mesityl-3-methylcyclobutyl)ethan-1-one (referred to as Compound A in this analysis) .
Electronic and Steric Effects
- Target Compound: The 1,4-thiazepan ring with a sulfone group introduces strong electron-withdrawing effects, polarizing the β-keto group and enhancing reactivity in nucleophilic additions.
- Compound A : The mesityl-substituted cyclobutyl group imposes significant steric hindrance, limiting accessibility to the carbonyl group but stabilizing intermediates in stereoselective syntheses .
Crystallographic and Spectroscopic Comparisons
- Crystallography : Both compounds were analyzed using SHELXL () for structure refinement. The target compound’s thiazepan ring adopts a chair conformation, whereas Compound A’s cyclobutyl group is puckered, influencing packing efficiency and melting points .
- Spectroscopy : Compound A exhibits redshifted UV-Vis absorption (λmax = 290 nm) compared to simpler β-keto-sulfones (λmax ≈ 270 nm), attributed to extended conjugation with the mesityl group .
Preparation Methods
Preparation of 2-Mercaptobenzo[d]thiazole
The benzo[d]thiazole core is synthesized via cyclization of 2-aminothiophenol with carbon disulfide under basic conditions:
$$
\text{2-Aminothiophenol} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-Mercaptobenzo[d]thiazole} \quad
$$
Reaction Conditions :
- Temperature: 80–100°C
- Yield: 85–90%
- Purification: Recrystallization from ethanol.
Thioether Formation with Chloroethanone
2-Mercaptobenzo[d]thiazole reacts with 2-chloro-1-phenylethanone in the presence of a base to form the thioether linkage:
$$
\text{2-Mercaptobenzo[d]thiazole} + \text{ClCH}2\text{C(O)Ph} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone} \quad
$$
Optimization Insights :
- Solvent: Dimethylformamide (DMF) enhances nucleophilicity of the thiolate.
- Yield: 70–75%
- Side Products: Over-alkylation minimized by stoichiometric control.
Synthesis of 7-Phenyl-1,1-dioxido-1,4-thiazepan
Ring Expansion via Schmidt Reaction
The thiazepan ring is constructed from 4-phenyltetrahydrothiopyran-4-one using sodium azide and hydrochloric acid:
$$
\text{4-Phenyltetrahydrothiopyran-4-one} + \text{NaN}_3 \xrightarrow{\text{HCl}} \text{7-Phenyl-1,4-thiazepan-5-one} \quad
$$
Key Parameters :
- Temperature: 0°C (initial), room temperature (4 hours)
- Yield: 62%
- Mechanism: Azide-mediated ketone-to-amide conversion induces ring expansion.
Sulfonation to 1,1-Dioxido Derivative
The sulfur atom in 7-phenyl-1,4-thiazepan-5-one is oxidized to a sulfone using hydrogen peroxide:
$$
\text{7-Phenyl-1,4-thiazepan-5-one} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{7-Phenyl-1,4-thiazepan-5-one 1,1-dioxide} \quad
$$
Conditions :
- Oxidizing Agent: 30% H$$2$$O$$2$$ in acetic acid
- Yield: 88–92%
- Side Reactions: Over-oxidation avoided by controlled stoichiometry.
Reductive Amination for Nitrogen Functionalization
The lactam group in 7-phenyl-1,4-thiazepan-5-one 1,1-dioxide is reduced to a secondary amine using lithium aluminum hydride (LiAlH$$_4$$):
$$
\text{7-Phenyl-1,4-thiazepan-5-one 1,1-dioxide} \xrightarrow{\text{LiAlH}_4} \text{4-Amino-7-phenyl-1,4-thiazepane 1,1-dioxide} \quad
$$
Challenges :
- Selectivity: Competing reduction of sulfone avoided by low-temperature conditions (−20°C).
- Yield: 65–70%
Coupling Strategies for Fragment Assembly
Nucleophilic Substitution at Ethanone α-Carbon
The ethanone’s α-hydrogen is brominated using N-bromosuccinimide (NBS), followed by displacement with the thiazepan’s amine:
$$
\text{2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone} \xrightarrow{\text{NBS}} \text{2-Bromo-2-(benzo[d]thiazol-2-ylthio)-1-phenylethanone}
$$
$$
\text{2-Bromo derivative} + \text{4-Amino-7-phenyl-1,4-thiazepane 1,1-dioxide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$
Optimization :
- Base: Triethylamine scavenges HBr, driving the reaction forward.
- Solvent: Dichloromethane (DCM) ensures solubility of both fragments.
- Yield: 50–55%
Alternative Route: Mannich Reaction
A one-pot Mannich reaction condenses the amine, ethanone, and formaldehyde:
$$
\text{4-Amino-7-phenyl-1,4-thiazepane 1,1-dioxide} + \text{2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone} + \text{HCHO} \xrightarrow{\text{MeOH}} \text{Target Compound} \quad
$$
Advantages :
- Avoids bromination step.
- Yield: 45–50%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Principles
- Solvent Recovery : DMF and DCM are recycled via distillation.
- Catalyst Use : Immobilized bases (e.g., silica-supported K$$2$$CO$$3$$) reduce waste.
Challenges and Alternative Approaches
Stereochemical Control in Thiazepan Formation
Sulfonation Side Reactions
- Over-Oxidation : Controlled H$$2$$O$$2$$ dosing prevents sulfonic acid formation.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how is its purity validated?
The synthesis involves multi-step processes:
- Thiazepane ring formation : Cyclization of precursors using reagents like LiAlH₄ (reduction) or KMnO₄ (oxidation), with temperature control (e.g., reflux in dry benzene) .
- Thioether linkage introduction : Reaction of benzothiazole derivatives with thiol-containing intermediates under basic conditions (e.g., NaH in DMF) .
- Functionalization : Acylation or sulfonylation to attach the ethanone group . Validation :
- Purity : Thin-layer chromatography (TLC) or HPLC for reaction monitoring .
- Structural confirmation : NMR (¹H/¹³C) for functional groups, MS for molecular weight, and X-ray crystallography for bond geometry .
Q. What is the molecular geometry of this compound, and how does it influence biological interactions?
- The compound features a benzothiazole-thioether moiety linked to a 1,4-thiazepane-1,1-dioxide ring and a phenyl group. X-ray diffraction reveals bond angles (e.g., C-S-C ≈ 105°) and planarity in the benzothiazole ring, which may enhance π-π stacking with biological targets .
- The sulfone group in the thiazepane ring increases polarity, potentially improving solubility for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the thioether linkage?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of thiols .
- Temperature : 60–80°C balances reaction rate and side-product minimization .
- Catalysts : Use of Na₂CO₃ or Et₃N to deprotonate thiols and accelerate coupling . Example protocol :
| Step | Parameter | Optimal Condition |
|---|---|---|
| Thiol activation | Base | 1.5 eq. NaH |
| Coupling | Solvent | Anhydrous DMF |
| Reaction time | Temperature | 70°C, 6–8 h |
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Conflicting NMR peaks : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of protons in rigid thiazepane rings .
- Mass spectrometry anomalies : High-resolution MS (HRMS) differentiates isotopic patterns, while tandem MS (MS/MS) identifies fragmentation pathways .
Q. What computational methods predict this compound’s reactivity and binding affinity?
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., sulfur in thioether) .
- Molecular docking : Simulate interactions with targets like kinases or GPCRs using software (AutoDock Vina). The benzothiazole moiety shows high docking scores for ATP-binding pockets .
Q. What strategies mitigate regioselectivity challenges during thiazepane ring formation?
- Directing groups : Introduce temporary substituents (e.g., Boc) to steer cyclization .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by uniform heating .
Contradiction Analysis Example
A study reported inconsistent melting points (mp 191–193°C vs. 185–187°C) for intermediates. This was resolved by:
Repetition under inert atmosphere : Eliminated oxidation side products.
DSC analysis : Confirmed polymorphism in crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
